rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis
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Overview
Description
rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis is a chiral compound with a cyclobutyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2-methyl-1,3-butadiene with formaldehyde in the presence of a catalyst. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or hydrocarbon, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in dichloromethane at room temperature.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohol or hydrocarbon.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-methylcyclobutylmethanol, trans
- (1S,2R)-2-methylcyclobutylmethanol, cis
- (1S,2R)-2-methylcyclobutylmethanol, trans
Uniqueness
rac-[(1R,2S)-2-methylcyclobutyl]methanol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its isomers.
Properties
CAS No. |
357154-31-5 |
---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.2 |
Purity |
95 |
Origin of Product |
United States |
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